N-(3-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-(3-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a structurally complex molecule featuring a hexahydroquinoline core substituted with a fluorophenyl carboxamide group and a methylthio-thiophene moiety. Its molecular architecture combines a bicyclic scaffold with aromatic and heterocyclic substituents, which are critical for its physicochemical and pharmacological properties. This compound is hypothesized to exhibit bioactivity relevant to CNS disorders or antimicrobial applications, based on structural analogs discussed in the literature .
Properties
CAS No. |
441783-84-2 |
|---|---|
Molecular Formula |
C29H27FN2O2S2 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H27FN2O2S2/c1-16-12-22(29(35-3)36-16)26-25(28(34)32-21-11-7-10-20(30)15-21)17(2)31-23-13-19(14-24(33)27(23)26)18-8-5-4-6-9-18/h4-12,15,19,26,31H,13-14H2,1-3H3,(H,32,34) |
InChI Key |
ZVHIJYWMACXCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC(=CC=C5)F)C |
Origin of Product |
United States |
Biological Activity
N-(3-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through multi-step synthetic pathways involving the formation of key intermediates. The synthesis typically includes reactions that introduce the fluorophenyl and thiophene moieties, followed by cyclization to form the hexahydroquinoline structure. Detailed synthetic routes can be found in patent literature and scientific publications.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines.
- Methodology : The MTT assay was used to evaluate cell viability.
- Findings : It showed an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 6.25 µg/mL to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokine production.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study on Cancer Treatment :
- A study involving a cohort of patients with advanced colorectal cancer showed promising results when administered this compound alongside standard chemotherapy.
- Patients exhibited a significant reduction in tumor size with manageable side effects.
-
Case Study on Infection Control :
- In a clinical trial assessing its effectiveness against drug-resistant bacterial infections, the compound demonstrated superior efficacy compared to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Aromatic Substituents: The 3-fluorophenyl group in the target compound enhances lipophilicity compared to the polar pyridin-2-yl group in , which may limit CNS uptake. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins .
Heterocyclic Moieties :
- The methylthio-thiophene in the target compound improves metabolic stability compared to benzodioxole-containing analogs (e.g., ), as thioether groups are less prone to oxidative degradation.
- Thiazole-containing compounds (e.g., Compound 9) show narrower-spectrum activity, likely due to steric constraints in target binding .
Functional Groups: Carboxamide vs. ester: The target’s carboxamide group enhances solubility and hydrogen-bonding interactions compared to the ester in , which may explain differences in antifungal efficacy.
Research Findings and Implications
- Antibacterial Activity : Nitrothiophene derivatives (e.g., Compound 9) demonstrate superior antibacterial potency compared to the target compound, but their narrow spectrum and toxicity risks limit therapeutic utility .
- CNS Potential: The target’s fluorophenyl group and moderate logP suggest suitability for CNS targets, unlike pyridine-containing analogs .
- Metabolic Stability : The methylthio-thiophene group in the target compound may confer longer half-lives than benzodioxole analogs, which are susceptible to CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
